molecular formula C10H14ClN B169134 1-(3-Chlorophenyl)-2-methylpropan-2-amine CAS No. 103273-65-0

1-(3-Chlorophenyl)-2-methylpropan-2-amine

Cat. No. B169134
CAS RN: 103273-65-0
M. Wt: 183.68 g/mol
InChI Key: GJVWUURQKKBCFN-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)-2-methylpropan-2-amine” is a chemical compound . It’s also known as “1-(3-Chlorophenyl)piperazine” or “mCPP” and is a designer drug analog of aryl-substituted piperazines .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of “1-(3-Chlorophenyl)-2-methylpropan-2-amine” is C10H15Cl3N2. Its average mass is 269.599 Da and its monoisotopic mass is 268.030090 Da .

Safety And Hazards

The safety data sheet for a similar compound, 1-(3-Chlorophenyl)piperazine hydrochloride, indicates that it is considered hazardous. It’s toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The EMCDDA has assessed the existing information on 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (commonly known as 3-chloromethcathinone or 3-CMC), a similar compound, based on potential public health risks . The compound has been studied for its potential therapeutic applications in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-(3-chlorophenyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVWUURQKKBCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276182
Record name 1-(3-chlorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2-methylpropan-2-amine

CAS RN

103273-65-0
Record name 1-(3-chlorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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